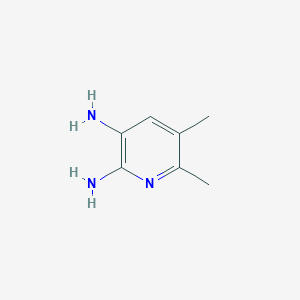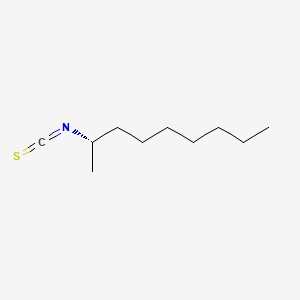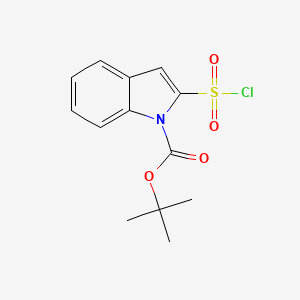
5,6-Dimethylpyridine-2,3-diamine
説明
Synthesis Analysis
The synthesis of pyridine derivatives, including 5,6-Dimethylpyridine-2,3-diamine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . An improved synthesis method has been achieved using N-nitroso-bis(cyanomethyl)amine as the starting material in four steps including cyclisation, acidification, nitration, and N-oxidation .
Molecular Structure Analysis
The molecular geometries, normal mode frequencies, intensities, and corresponding infrared assignments of monomeric and dimeric 2,3-dimethylpyridine, 2,4-dimethylpyridine, 3,4-dimethylpyridine, 3,5-dimethylpyridine, and monomeric 2,6-dimethylpyridine in the ground state were investigated at the density functional theory (DFT)-B3LYP level using the 6-311+G (d, p) basis set .
Chemical Reactions Analysis
The cyclization reaction between 3,5-diacetyl-2,6-dimethylpyridine and salicylic aldehyde in an acidic medium was performed by the DFT RB3LYP/6-31G method . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
科学的研究の応用
Chemical Synthesis and Organic Compounds
- 5,6-Dimethylpyridine-2,3-diamine plays a role in the synthesis of novel chemical compounds. For instance, its derivatives are used in creating hexahydropyrimidines, which have applications in anti-inflammatory, analgesic, fungicidal, antibacterial, parasiticidal, and antiviral agents. These derivatives also serve as polymer stabilizers and are useful in organic synthesis as protective groups in selective acylation (Abu-Obaid et al., 2014).
Polymer Science
- In polymer science, derivatives of this compound are integral in synthesizing various polyimides and polyamides. These polymers exhibit unique properties like high thermal stability, mechanical strength, and low dielectric constants, making them suitable for advanced material applications. For example, fluorinated polyimides derived from such compounds exhibit remarkable thermal stability and mechanical properties, useful in high-performance materials (Madhra et al., 2002).
Optical and Dielectric Properties
- Compounds derived from this compound have been explored for their optical and dielectric properties. For instance, certain fluorinated polyimides derived from these compounds demonstrate low moisture absorption and outstanding mechanical properties, alongside good dielectric properties. This makes them suitable for applications in electronics and photonics (Guan et al., 2014).
Complex Formation and Coordination Chemistry
- This compound also plays a significant role in coordination chemistry. Derivatives of this compound are used in forming complexes with metals like nickel and copper, which have potential applications in catalysis, materials science, and possibly pharmaceuticals (Chattopadhyay et al., 2006).
DNA Damage and Repair Studies
- Research has also explored the formation of monomeric products in DNA upon exposure to UV radiation, with compounds similar to this compound being identified as products in these processes. This research is significant for understanding the mechanisms of DNA damage and repair (Doetsch et al., 1995).
Sensing and Detection Applications
- The compound and its derivatives have potential applications in sensing and detection. For instance, a luminescent terbium-metal-organic framework assembled with a derivative of this compound demonstrates high sensitivity in detecting metal ions and small molecules, indicating its use in environmental and biological sensing applications (Zhao et al., 2016).
Environmental Analysis
- This compound derivatives are also used as chemical standards in ion mobility spectrometry for environmental analysis. This application is crucial for accurate measurement and detection of various compounds in the environment (Eiceman et al., 2003).
作用機序
The electrochemistry of pyridine derivatives, including 5,6-Dimethylpyridine-2,3-diamine, is unique in that it can make an unequivocal contribution to the studies of redox reaction mechanisms . The equilibrium between fundamental and applied science is shifted towards practical applications of the knowledge discovered earlier .
将来の方向性
The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are structurally similar to pyridine derivatives, is an increasingly active and attractive topic of medicinal chemistry . This suggests potential future directions for the development of 5,6-Dimethylpyridine-2,3-diamine and similar compounds in pharmaceutical applications.
特性
IUPAC Name |
5,6-dimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-6(8)7(9)10-5(4)2/h3H,8H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXFHACSZRWMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704545 | |
| Record name | 5,6-Dimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98432-14-5 | |
| Record name | 5,6-Dimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1505261.png)



![Thiazolo[4,5-c]pyridin-2-ol](/img/structure/B1505274.png)





![4-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1505283.png)